molecular formula C20H18BrN5O B2537691 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 441289-81-2

7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2537691
CAS RN: 441289-81-2
M. Wt: 424.302
InChI Key: MDYDKKITZYJVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, is a derivative of the triazolopyrimidine family, which is known for its potential biological activity. The triazolopyrimidine core is a fused heterocyclic structure that has been extensively studied due to its relevance in medicinal chemistry. Although the specific compound is not directly described in the provided papers, the general class of compounds, including 1,2,4-triazolo[1,5-a]pyrimidines, has been synthesized and analyzed for their structural and chemical properties, which can provide insights into the behavior of the compound of interest.

Synthesis Analysis

The synthesis of related compounds, such as 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, involves bromine-mediated oxidative cyclization of aldehyde-derived hydrazones. This process is followed by a possible Dimroth rearrangement to convert them into 1,2,4-triazolo[1,5-c]pyrimidines under basic or acidic conditions . Although the exact synthesis route for the compound is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been confirmed through single-crystal X-ray analysis . This technique allows for the precise determination of the molecular geometry and the confirmation of the triazolopyrimidine core. The presence of substituents on the core, such as bromophenyl and methylphenyl groups in the compound of interest, would likely influence the overall molecular conformation and could be analyzed similarly.

Chemical Reactions Analysis

The triazolopyrimidine derivatives are known to undergo various chemical reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions are facilitated by the presence of halogen functionalities on the pyrimidine nucleus, which act as versatile synthetic intermediates. The compound of interest, with a bromophenyl substituent, could potentially participate in similar reactions, allowing for further diversification and functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives can be influenced by their substituents and the crystal environment. For instance, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit different supramolecular architectures due to varying hydrogen-bonding interactions and π-π stacking . These interactions can affect properties such as solubility, melting point, and stability. The compound of interest, with its specific substituents and potential solvate forms, would likely display its unique set of physical and chemical properties, which could be elucidated through experimental studies similar to those described for related compounds.

Scientific Research Applications

Antibacterial Activity

Triazole and pyrimidine hybrids have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms. These compounds are potent inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, especially against Staphylococcus aureus, highlights their potential as novel anti-bacterial agents (Li & Zhang, 2021).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. These compounds have significant applications in creating optical sensors and exhibit a range of biological and medicinal uses. This showcases the versatility of pyrimidine-based compounds in both sensing technologies and therapeutic applications (Jindal & Kaur, 2021).

Central Nervous System (CNS) Drug Synthesis

Heterocycles containing heteroatoms like nitrogen, sulfur, and oxygen form a significant class of organic compounds with potential CNS activity. These compounds may serve as lead molecules for synthesizing new drugs with effects ranging from antidepressant to anticonvulsant properties. The exploration of functional chemical groups in heterocycles, including triazole and pyrimidine derivatives, is vital for developing novel CNS drugs (Saganuwan, 2017).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These compounds are crucial for developing organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This area of research demonstrates the significant potential of pyrimidine derivatives in advancing materials science and technology for electronic applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as inhibitors for several targets, including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).

Mode of Action

Similar compounds have been reported to inhibit their targets, leading to changes in cellular processes . For instance, JAK inhibitors can prevent the activation of STAT proteins, thereby affecting the transcription of genes involved in cell growth and immune response.

Biochemical Pathways

For example, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .

Result of Action

Based on the potential targets, it can be inferred that the compound may influence cell growth, differentiation, and immune response .

Future Directions

The future directions for this compound involve further investigations . It displayed potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

7-(4-bromophenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O/c1-12-3-9-16(10-4-12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-5-7-15(21)8-6-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYDKKITZYJVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.